molecular formula C16H14N2O2 B5732384 3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole

3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5732384
M. Wt: 266.29 g/mol
InChI Key: VIXRNUSLLFNSJI-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-methoxybenzylhydrazine with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its unique structural features.

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and have similar applications in medicinal chemistry.

    1,3,4-Oxadiazoles: These are regioisomers of 1,2,4-oxadiazoles and share similar chemical properties and applications.

Uniqueness

3-[(4-Methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-14-9-7-12(8-10-14)11-15-17-16(20-18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXRNUSLLFNSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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